molecular formula C14H14N2O2S B6539013 N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 1060229-51-7

N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6539013
CAS No.: 1060229-51-7
M. Wt: 274.34 g/mol
InChI Key: GYBQNJOJIOOHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a thiophene ring and a phenyl group substituted with a carbamoylmethyl moiety. The carbamoylmethyl group enhances hydrophilicity while maintaining lipophilic characteristics, which may optimize bioavailability and target engagement.

Properties

IUPAC Name

2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-13(17)8-10-3-5-11(6-4-10)16-14(18)9-12-2-1-7-19-12/h1-7H,8-9H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBQNJOJIOOHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-(carbamoylmethyl)aniline with 2-bromoacetylthiophene under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below compares the target compound with analogs sharing the 2-(thiophen-2-yl)acetamide core but differing in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C) Notable Features
N-[4-(Carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide (Target) C₁₄H₁₃N₂O₂S 285.33 Carbamoylmethylphenyl - - Balanced hydrophilicity/lipophilicity
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide C₂₁H₁₆F₂N₄O₂S 426.42 Triazole, ethoxy, difluorophenyl 30 208–210 Enhanced metabolic stability
N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide C₁₉H₂₁N₂O₃S₂ 407.51 Cyclohexylsulfamoyl - - Increased polarity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ 248.32 Cyanothiophene - - Electron-withdrawing cyano group
N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide C₂₀H₁₆FN₄O₂S 403.43 Triazole, methoxy, fluorophenyl - - Potential kinase inhibition
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide C₂₁H₂₇NO₄S₂ 421.57 Sulfonyl, oxane - - High molecular weight

Biological Activity

N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H16N2O2S
  • Molecular Weight : 300.37 g/mol
  • CAS Number : [TBD]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound using various cancer cell lines. The compound exhibited cytotoxic effects against:

Cancer Cell LineIC50 (µM)Mode of Action
A549 (Lung)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest at G1 phase
HeLa (Cervical)10Inhibition of DNA synthesis

The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development.

Case Studies and Research Findings

  • Study on Anticancer Mechanism :
    • A recent study investigated the effects of this compound on A549 lung cancer cells. The results showed that treatment with the compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage, suggesting a strong pro-apoptotic effect .
  • Antimicrobial Efficacy :
    • In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated potent activity, underscoring its potential as an alternative therapeutic agent in treating resistant infections .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationship revealed that modifications to the thiophene ring significantly impacted both the antimicrobial and anticancer activities of the compound. Substituents that enhance electron density on the thiophene ring were found to increase biological potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.